molecular formula C6H11O7- B1234708 L-gulonate

L-gulonate

Cat. No.: B1234708
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-QTBDOELSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-gulonate is the L-enantiomer of gulonate. It has a role as a human metabolite and a mammalian metabolite. It is a conjugate base of a L-gulonic acid.

Scientific Research Applications

Enzymatic Functions and Interactions

  • Inhibition of L-Gulonate Dehydrogenase by Ascorbic Acid : this compound dehydrogenase (GuDH) is a vital enzyme in non-phosphorylated sugar metabolism. Ascorbic acid inhibits GuDH, affecting the enzymatic functioning of GuDH. This inhibition mechanism is explored through molecular modeling and dynamics simulations (Agrawal et al., 2018).

  • Fungal D-Glucuronic Acid Pathway Involving this compound : The catabolism of D-glucuronic acid in fungi involves enzymes converting this compound to L-idonate, a crucial part of the fungal metabolic pathway. The genes coding for these enzymes and their kinetics have been studied in the fungus Aspergillus niger (Kuivanen et al., 2017).

  • Structural and Functional Characterization in Rabbits and Humans : this compound 3-dehydrogenase (GDH) in rabbits is involved in the uronate cycle. The study of rabbit liver GDH reveals insights into its structure, function, and modulation by various factors, which has implications for understanding human lambda-crystallin (Ishikura et al., 2005).

Biochemical Pathways and Synthesis

  • Role in Vitamin C Synthesis : 2-Keto-L-gulonate is a significant intermediate in the synthesis of L-ascorbic acid. Research demonstrates the creation of novel metabolic pathways in microorganisms like Erwinia herbicola for producing 2-keto-L-gulonic acid, highlighting the potential for industrial applications (Anderson et al., 1985).

  • Two-Stage Fermentation for Producing 2-Keto-L-Gulonic Acid : A method utilizing two-stage fermentation system for producing calcium 2-keto-L-gulonate from D-glucose has been developed, showing the industrial significance of this compound in pharmaceutical manufacturing (Sonoyama et al., 1982).

Chemical Properties and Interactions

  • Complex Formation with Calcium in Alkaline Solutions : The complex formation between this compound and calcium ions in alkaline solutions has been studied. This has implications for understanding calcium sugar carboxylate interactions in various industrial processes (Kutus et al., 2018).

Additional Insights

  • Applications in DNA Transformation and Genetic Engineering : Low energy ion beam-mediated DNA transformation in 2-keto-L-gulonic acid strains opens new avenues for constructing genetically engineered microorganisms, which could have implications for pharmaceutical and biotechnological industries (Zengliang, 2004).

  • Metabolic Pathways in Microorganisms : Research on Ketogulonigenium vulgare shows how 2-KGA metabolism is coupled with the respiratory chain, demonstrating the complex biochemistry involved in this compound related pathways (Li, Li, & Zhang, 2014).

This compound is a significant biomolecule involved in various biochemical pathways and has been the focus of scientific research due to its role in sugar metabolism and potential industrial applications. Below are some scientific research applications related to this compound, excluding information related to drug use, dosage, and side effects:

Enzymatic Functions and Inhibition

  • This compound dehydrogenase (GuDH), an enzyme involved in the glucuronate-xylulose pathway, plays a critical role in non-phosphorylated sugar metabolism. Research using computational approaches has revealed that ascorbic acid can inhibit GuDH, providing insights into the enzyme's inhibition mechanism and its potential regulatory role in metabolic pathways (Agrawal et al., 2018).

Metabolic Pathways in Microorganisms

  • In Aspergillus niger, a filamentous fungus, this compound is part of the D-glucuronic acid catabolism pathway. The identification of enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase in this pathway highlights the organism's capability to metabolize plant biomass components, which has implications for industrial processes and biotechnological applications (Kuivanen et al., 2017).

Structural and Functional Characterization

  • The structural and functional characterization of this compound 3-dehydrogenase from rabbit and human sources has been conducted. These studies provide insights into the enzyme's role in the uronate cycle, its regulatory mechanisms, and its dual function as lambda-crystallin in the lens, which could have implications for understanding metabolic diseases and developing therapeutic interventions (Ishikura et al., 2005).

Industrial Applications

  • The conversion of D-glucuronic acid to this compound and further to valuable chemical intermediates in fungi, as demonstrated by research in Aspergillus niger, showcases the potential of microbial systems in producing industrially relevant chemicals. This conversion is part of an alternative catabolic pathway for D-glucuronic acid, differing fundamentally from known pathways and suggesting new avenues for biotechnological exploitation (Kuivanen et al., 2016).

Molecular Interactions

  • Studies on the complex formation between this compound and calcium ions in alkaline medium have elucidated the configuration-dependent nature of these interactions. Such research has implications for understanding the behavior of sugar carboxylate ligands in various chemical and industrial processes, including those relevant to radioactive waste management (Kutus et al., 2018).

Properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-QTBDOELSSA-M

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Synonyms

gulonate
gulonic acid
gulonic acid, (L)-isomer
gulonic acid, ion (1-), (L)-isomer
gulonic acid, monosodium salt, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-gulonate
Reactant of Route 2
L-gulonate
Reactant of Route 3
L-gulonate
Reactant of Route 4
L-gulonate
Reactant of Route 5
L-gulonate
Reactant of Route 6
Reactant of Route 6
L-gulonate

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